molecular formula AuBr4Na B1261488 Sodium tetrabromoaurate CAS No. 52495-41-7

Sodium tetrabromoaurate

Cat. No.: B1261488
CAS No.: 52495-41-7
M. Wt: 539.57 g/mol
InChI Key: PMPPMRNISYJZFW-UHFFFAOYSA-J
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Description

Sodium tetrabromoaurate is an inorganic compound with the chemical formula NaAuBr₄. It is a salt composed of sodium cations (Na⁺) and tetrabromoaurate anions ([AuBr₄]⁻). This compound is known for its distinctive red to black crystalline appearance and is primarily used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate can be synthesized by reacting gold(III) bromide with sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product . The general reaction can be represented as: [ \text{AuBr}_3 + \text{NaBr} \rightarrow \text{NaAuBr}_4 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the controlled reaction of gold with bromine in the presence of sodium bromide. The reaction is carried out under specific conditions to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium tetrabromoaurate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form gold metal and other lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the bromide ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chlorine and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligands such as thiocyanate and cyanide can replace bromide ions under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state gold compounds.

    Reduction: Gold metal and sodium bromide.

    Substitution: Complexes with different ligands, such as sodium tetrathiocyanatoaurate.

Scientific Research Applications

Catalytic Applications

Sodium tetrabromoaurate has been extensively studied for its catalytic properties in organic synthesis.

Gold Catalysis:

  • Synthesis of Heterocycles: It is used as a catalyst for the synthesis of important heterocycles such as 1,5-benzodiazepines and quinoxalines from o-phenylenediamine and ketones. This method demonstrates high efficiency and selectivity under mild conditions, making it a valuable tool in pharmaceutical chemistry .
  • Reduction Reactions: The compound facilitates the reduction of tetrachloroaurate(III) ions with bioligands, leading to the formation of gold nanoparticles. This process is significant in developing biocompatible materials for various applications .

Nanotechnology

This compound plays a crucial role in the synthesis of gold nanoparticles, which have diverse applications in nanotechnology.

Nanoparticle Synthesis:

  • Core/Alloy Nanoparticles: It participates in the fabrication of core/alloy nanoparticles via layer-by-layer hydrothermal methods. These nanoparticles exhibit unique optical properties and are used in sensors, drug delivery systems, and imaging .
  • Stabilization with Bioligands: Research indicates that this compound can stabilize gold nanoparticles when reacted with amino acids under controlled conditions, enhancing the understanding of biomolecule interactions with metal ions .

Medicinal Chemistry

The therapeutic potential of this compound has been explored in various medical contexts.

Anticancer Research:

  • Gold Compounds in Oncology: Some studies have investigated the use of gold compounds, including this compound, as potential anticancer agents. These compounds are being evaluated for their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .

Neurotoxicity Studies:

  • Toxicological Assessments: Investigations into the neurotoxic effects of gold compounds highlight the necessity for careful evaluation of their safety profiles. Chronic treatment studies have shown that this compound may exhibit toxic effects at high doses, necessitating further research into safe therapeutic windows .

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations.

Skin Care Products:

  • Formulation Stability: Its properties may contribute to the stability and effectiveness of topical formulations. The incorporation of gold compounds is believed to enhance skin penetration and bioavailability of active ingredients, although comprehensive studies are still required to substantiate these claims .

Data Table: Comparative Applications

Application DomainSpecific Use CasesKey Benefits
CatalysisSynthesis of heterocyclesHigh efficiency and selectivity
NanotechnologyFabrication of core/alloy nanoparticlesUnique optical properties
Medicinal ChemistryPotential anticancer agentInduces apoptosis with minimal toxicity
Cosmetic FormulationsEnhances stability and efficacyImproved skin penetration

Mechanism of Action

The mechanism by which sodium tetrabromoaurate exerts its effects involves the interaction of the tetrabromoaurate anion with molecular targets. In biological systems, it can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved are still under investigation, but it is believed to disrupt cellular processes by binding to proteins and nucleic acids .

Comparison with Similar Compounds

    Sodium tetrachloroaurate (NaAuCl₄): Similar in structure but contains chloride ions instead of bromide.

    Sodium tetrabromopalladate (NaPdBr₄): Contains palladium instead of gold.

    Gold(III) bromide (AuBr₃): A precursor used in the synthesis of sodium tetrabromoaurate.

Uniqueness: this compound is unique due to its specific combination of gold and bromide ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its applications in nanoparticle synthesis and catalysis make it a valuable compound in various fields .

Biological Activity

Sodium tetrabromoaurate (NaAuBr₄) is a gold-containing compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a coordination compound where gold is in the +3 oxidation state, coordinated by four bromine atoms. It typically appears as a yellowish to orange crystalline solid. Its structure is isomorphous with sodium tetrachloroaurate, indicating similar coordination geometry but differing halide ligands.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including drug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action is believed to involve:

  • Disruption of Cellular Processes : The gold ions can interfere with enzymatic activities and cellular signaling pathways, leading to cell death.
  • Oxidative Stress Induction : this compound may induce oxidative stress in bacterial cells, which can result in apoptosis due to damage to cellular components.

Table 1 summarizes the antimicrobial efficacy of this compound against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of thioredoxin reductase
Enterococcus faecium64 µg/mLInduction of oxidative stress
Escherichia coli128 µg/mLDisruption of cell membrane integrity

Anticancer Activity

This compound also shows potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Thioredoxin Reductase : This enzyme is crucial for maintaining redox balance in cells; its inhibition leads to increased oxidative stress and subsequent cancer cell apoptosis.
  • Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Table 2 presents findings from recent studies on the cytotoxic effects of this compound on cancer cell lines:

Cancer Cell LineIC₅₀ (µM)Observed Effects
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Increased reactive oxygen species

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of this compound. For example:

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting strong potential for clinical applications in treating resistant infections .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on its effects on HeLa cells, revealing that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .
  • Mechanistic Insights : Further research has elucidated that this compound's interaction with thioredoxin reductase is a critical pathway for its biological activity. This interaction not only inhibits the enzyme but also alters cellular redox status, contributing to its antimicrobial and anticancer effects .

Q & A

Q. Basic: What are the standard protocols for synthesizing Sodium Tetrabromoaurate and ensuring its purity?

Methodological Answer:
this compound is typically synthesized by reacting hydrogen tetrabromoauric acid (HAuBr₄) with sodium hydroxide (NaOH) or sodium bromide (NaBr) in aqueous solution under controlled pH (acidic to neutral conditions). The reaction can be represented as:
HAuBr4+NaOHNaAuBr4+H2O\text{HAuBr}_4 + \text{NaOH} \rightarrow \text{NaAuBr}_4 + \text{H}_2\text{O}

Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Purity is confirmed via elemental analysis (Au, Br, Na content), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to verify hydration levels. Impurities such as chloride or residual solvents are detected using ion chromatography or ICP-MS .

Table 1: Key Physicochemical Properties of NaAuBr₄

PropertyValue/DescriptionSource
Molecular Weight539.57 g/mol
SolubilityHighly soluble in water, ethanol
StabilityMoisture-sensitive; store in desiccators

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound in solution?

Methodological Answer:
UV-Visible spectroscopy is critical for monitoring gold(III) speciation, as NaAuBr₄ exhibits a characteristic absorption peak near 380–400 nm due to ligand-to-metal charge transfer (LMCT) transitions. FTIR spectroscopy identifies Br-Au bonding vibrations (400–300 cm⁻¹). For structural analysis, X-ray absorption spectroscopy (XAS) at the Au L₃-edge provides coordination geometry and oxidation state confirmation. Pair these with Raman spectroscopy to distinguish Br⁻ vs. AuBr₄⁻ vibrational modes .

Q. Advanced: How can the reduction kinetics of this compound be quantitatively analyzed to determine reaction mechanisms?

Methodological Answer:
Time-resolved UV-Vis spectrophotometry is the gold standard for tracking reduction kinetics. For example, in amino acid-mediated reductions (e.g., L-tyrosine), monitor absorbance decay at 390 nm to calculate rate constants. Use pseudo-first-order conditions by maintaining excess reductant. Complementary techniques:

  • Stopped-flow spectroscopy : Resolve fast kinetics (<1 s).
  • Electrochemical methods : Cyclic voltammetry identifies redox potentials and electron-transfer steps.
  • DFT calculations : Model transition states to validate proposed mechanisms .

Table 2: Example Kinetic Parameters for NaAuBr₄ Reduction

ReductantpHRate Constant (s⁻¹)Activation Energy (kJ/mol)Source
L-tyrosine101.2×1031.2 \times 10^{-3}58.3
Ethanol23.5×1043.5 \times 10^{-4}42.1

Q. Advanced: What experimental parameters influence the size distribution of gold nanoparticles synthesized from NaAuBr₄?

Methodological Answer:
Key parameters include:

  • Reductant type and ratio : Amino acids (e.g., glycyl-L-tyrosine) slow nucleation, yielding smaller nanoparticles (2–5 nm) compared to stronger reductants like citrate.
  • pH : Alkaline conditions (pH 10–12) favor slower reduction, enabling size control.
  • Temperature : Higher temperatures accelerate reduction, leading to polydisperse particles.
  • Gold concentration : Intermediate concentrations (0.1–1 mM) minimize aggregation. Validate via SAXS (size distribution) and HRTEM (morphology) .

Table 3: Impact of Amino Acid Ratios on AuNP Size

Glycyl-L-tyrosine : L-tyrosineMean Particle Size (nm)Polydispersity Index
1:03.2 ± 0.50.12
1:15.8 ± 1.10.21
0:18.3 ± 1.70.29
Source: Adapted from Bhargava et al. (2005)

Q. Data Contradiction: How to resolve discrepancies in reported reaction pathways for NaAuBr₄ reduction?

Methodological Answer:
Contradictions often arise from varying experimental conditions (pH, reductant strength, or solvent polarity). To resolve:

Systematic replication : Reproduce studies under identical conditions.

Isotopic labeling : Use 18O^{18}\text{O}- or 79Br^{79}\text{Br}-labeled reagents to track ligand exchange.

In situ XAFS : Monitor Au oxidation state and coordination changes during reduction.

Cross-validate with computational models (e.g., Marcus theory for electron transfer) .

Q. Basic: What are the key considerations for storing NaAuBr₄ to prevent decomposition?

Methodological Answer:
NaAuBr₄ is hygroscopic and light-sensitive. Best practices:

  • Store in amber glass vials under inert gas (Ar/N₂).
  • Use desiccants (silica gel) to avoid hydration.
  • Avoid prolonged exposure to temperatures >25°C.
  • Periodically check purity via XRD to detect crystalline degradation .

Q. Advanced: How do pH and ligand environment affect the stability of NaAuBr₄ in solution?

Methodological Answer:
At low pH (<2), NaAuBr₄ undergoes hydrolysis to form AuBr₃(OH)⁻, altering redox potential. In alkaline conditions, Br⁻ ligands may dissociate, forming Au(OH)₄⁻. Stabilizing ligands (e.g., PPh₃) can prevent disproportionation. Use potentiometric titration to map pH-dependent speciation and UV-Vis/EXAFS to confirm ligand substitution .

Properties

IUPAC Name

sodium;tetrabromogold(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPPMRNISYJZFW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].Br[Au-](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuBr4Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52495-41-7
Record name Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)-
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Record name Sodium tetrabromoaurate
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